molecular formula C15H12F2N2 B12908855 3-(2,4-Difluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline CAS No. 918873-58-2

3-(2,4-Difluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline

Cat. No.: B12908855
CAS No.: 918873-58-2
M. Wt: 258.27 g/mol
InChI Key: IKMXDQJPWLSNMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Difluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline is a synthetic organic compound characterized by the presence of a difluorophenyl group attached to a tetrahydro-methanocinnoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a difluorophenyl-substituted precursor, cyclization can be achieved using reagents such as Lewis acids or bases to facilitate the formation of the methanocinnoline ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or organolithium reagents in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(2,4-Difluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Difluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its tetrahydro-methanocinnoline core differentiates it from other difluorophenyl-substituted compounds, making it a valuable molecule for various research and industrial applications .

Properties

CAS No.

918873-58-2

Molecular Formula

C15H12F2N2

Molecular Weight

258.27 g/mol

IUPAC Name

5-(2,4-difluorophenyl)-3,4-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene

InChI

InChI=1S/C15H12F2N2/c16-10-3-4-11(13(17)6-10)14-7-12-8-1-2-9(5-8)15(12)19-18-14/h3-4,6-9H,1-2,5H2

InChI Key

IKMXDQJPWLSNMH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3=CC(=NN=C23)C4=C(C=C(C=C4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.